
Psma I&S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostate-specific membrane antigen I&S (Psma I&S) is a compound that targets the prostate-specific membrane antigen, a protein highly expressed in prostate cancer cells. This compound is used in diagnostic imaging and radioguided surgery for prostate cancer, providing a means to detect and treat cancerous tissues with high specificity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Psma I&S involves the conjugation of a prostate-specific membrane antigen-targeting moiety with a radiolabeling agent. One common method includes the use of a urea-based prostate-specific membrane antigen targeting moiety, which is conjugated to a radiolabel such as technetium-99m. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the targeting moiety .
Industrial Production Methods: Industrial production of Psma I&S involves large-scale synthesis using automated synthesizers. The process includes the preparation of the targeting moiety, followed by radiolabeling under controlled conditions to ensure high purity and yield. Quality control measures such as high-performance liquid chromatography are employed to verify the product’s integrity .
化学反応の分析
Types of Reactions: Psma I&S primarily undergoes radiolabeling reactions, where the targeting moiety is conjugated with a radioactive isotope. This compound can also participate in hydrolysis reactions under physiological conditions, leading to the release of the radiolabel .
Common Reagents and Conditions: Common reagents used in the synthesis of Psma I&S include urea-based targeting moieties, radiolabeling agents such as technetium-99m, and buffers to maintain neutral pH. The reactions are typically carried out at room temperature to preserve the biological activity of the targeting moiety .
Major Products Formed: The major product formed from the synthesis of Psma I&S is the radiolabeled compound itself, which is used for diagnostic imaging and radioguided surgery. Hydrolysis of the compound under physiological conditions can lead to the release of the radiolabel, which is then excreted from the body .
科学的研究の応用
Psma I&S has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding interactions between prostate-specific membrane antigen and its ligands. In biology, it helps in understanding the expression and function of prostate-specific membrane antigen in cancer cells. In medicine, Psma I&S is used for diagnostic imaging and radioguided surgery in prostate cancer patients, allowing for precise detection and treatment of cancerous tissues. In industry, it is used in the development of new diagnostic and therapeutic agents targeting prostate-specific membrane antigen .
作用機序
Psma I&S exerts its effects by binding to the prostate-specific membrane antigen, a transmembrane glycoprotein highly expressed in prostate cancer cells. The binding of Psma I&S to prostate-specific membrane antigen allows for the targeted delivery of the radiolabel to cancerous tissues. The radiolabel emits radiation, which can be detected using imaging techniques such as single-photon emission computed tomography or positron emission tomography. This targeted approach enables precise imaging and treatment of prostate cancer .
類似化合物との比較
Psma I&S is unique in its ability to target prostate-specific membrane antigen with high specificity and affinity. Similar compounds include other prostate-specific membrane antigen-targeting agents such as PSMA-617 and PSMA-11, which are also used for diagnostic imaging and radioligand therapy. Compared to these compounds, Psma I&S offers advantages in terms of its radiolabeling efficiency and stability, making it a valuable tool in the clinical management of prostate cancer .
List of Similar Compounds:- PSMA-617
- PSMA-11
- PSMA-7.3
- PSMA-7.4
特性
分子式 |
C59H82N10O21S |
|---|---|
分子量 |
1299.4 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(5R)-5-carboxy-5-[[(2R)-2-[[(2R)-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[[(2R)-3-hydroxy-2-[(2-sulfanylacetyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C59H82N10O21S/c70-30-44(62-49(76)33-91)53(81)66-46(32-72)55(83)67-45(31-71)54(82)65-42(28-34-18-21-38(73)22-19-34)52(80)64-43(29-35-17-20-36-11-5-6-12-37(36)27-35)51(79)63-39(56(84)85)13-7-9-25-60-47(74)15-3-1-2-4-16-48(75)61-26-10-8-14-40(57(86)87)68-59(90)69-41(58(88)89)23-24-50(77)78/h5-6,11-12,17-22,27,39-46,70-73,91H,1-4,7-10,13-16,23-26,28-33H2,(H,60,74)(H,61,75)(H,62,76)(H,63,79)(H,64,80)(H,65,82)(H,66,81)(H,67,83)(H,77,78)(H,84,85)(H,86,87)(H,88,89)(H2,68,69,90)/t39-,40+,41+,42-,43-,44-,45-,46-/m1/s1 |
InChIキー |
WHHMZTBDVJHXFV-POUOUQAISA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](C(=O)N[C@H](CCCCNC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)CS |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCCCNC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



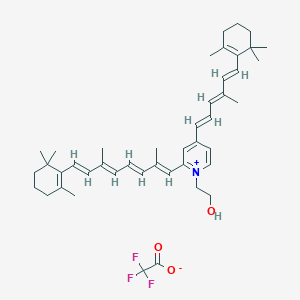
![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
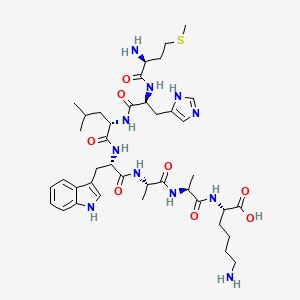

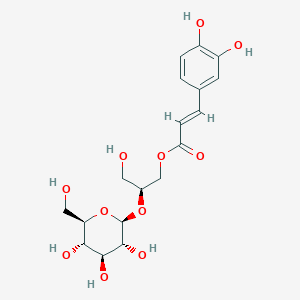
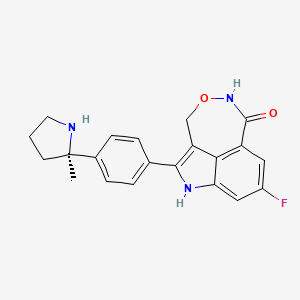
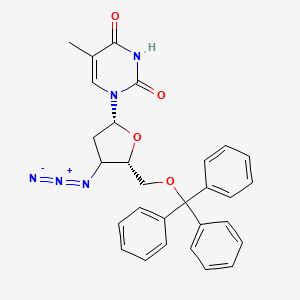
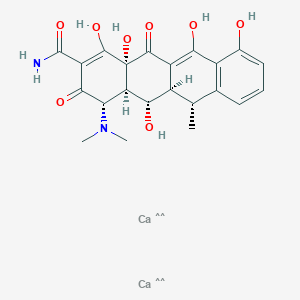
![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)
![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)


![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)
